

Synthesis of 2,3-Diphenylquinoxaline: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 2-Quinoxalinol

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of 2,3-diphenylquinoxaline, a heterocyclic compound with significant applications in pharmaceuticals and materials science. The primary method described is the classical condensation reaction between o-phenylenediamine and benzil. Additionally, alternative "green" chemistry approaches are presented, offering improvements in reaction time and yield.

Overview

Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The synthesis of 2,3-diphenylquinoxaline is a common procedure in medicinal chemistry and serves as a fundamental example of quinoxaline formation.

The most traditional and widely used method involves the condensation of an ortho-diamine (o-phenylenediamine) with a 1,2-dicarbonyl compound (benzil).^{[1][2][3]} This reaction is typically carried out in a suitable solvent, such as ethanol or rectified spirit, and often involves heating to facilitate the cyclization process.^{[1][4]}

Reaction Principle

The synthesis of 2,3-diphenylquinoxaline proceeds via a condensation reaction between o-phenylenediamine and benzil. The reaction involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of benzil, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring. The overall reaction results in the formation of 2,3-diphenylquinoxaline and two molecules of water.^[4]

Comparative Data of Synthesis Methods

The following table summarizes quantitative data from various reported methods for the synthesis of 2,3-diphenylquinoxaline, providing a comparison of reaction conditions and yields.

| Method | Reagents | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
|--------------------------------|--|-------------------------|---------------|---|------------------------------|---------------|-----------|
| Conventional Heating | o-phenylenediamine (1.1g), Benzil (2.1g) | Rectified Spirit (16ml) | None | 30 minutes | Water Bath | Not Specified | [1] |
| Conventional Reflux | o-phenylenediamine (1.08g), Benzil (1.26g) | Rectified Spirit (16ml) | None | 1 - 1.5 hours | Boiling Water Bath | 75% | [5] |
| Conventional Stirring & Reflux | Substituted o-phenylene diamines, Benzil | Methanol | None | 5 - 10 hours (reflux) + 1 hour (stirring) | Room Temp (stirring), Reflux | Up to 99% | [6] |
| Ultrasound Irradiation | o-phenylenediamine, Benzil | Not Specified | Not Specified | 8 minutes | Not Specified | 97% | [5] |
| Microwave Irradiation | o-phenylenediamine (0.01M), Benzil (0.01M) | Ethanol (16ml) | None | 55 seconds | Microwave | 60% | [5] |
| Microwave Irradiation | Not Specified | None | Not Specified | 180 seconds | Microwave | 90% | [5] |

(Solvent-Free)

| | | | | | | | |
|-----------------------------------|---|-----------------------|--|---------------|------------------|------|-----|
| Citric Acid Catalysis | o-phenylenediamines, 1,2-dicarbonyl compounds | Ethanol | Citric Acid | < 1 minute | Not Specified | 94% | [5] |
| Ammonium Heptamolybdate Catalysis | Aryl-1,2-diamines, 1,2-diketones | EtOH/H ₂ O | (NH ₄) ₆ Mo ₇ O ₂₄ ·4H ₂ O | Not Specified | Room Temperature | High | [7] |

Experimental Protocols

Classical Synthesis via Conventional Heating

This protocol is based on the most frequently cited conventional method.

Materials:

- o-phenylenediamine (1.1 g)[1]
- Benzil (2.1 g)[1]
- Rectified spirit (ethanol) (16 ml)[1]
- Round-bottom flask (100 ml)
- Water bath
- Reflux condenser
- Beakers

- Buchner funnel and filter paper
- Deionized water

Procedure:

- In a 100 ml round-bottom flask, dissolve 2.1 g of benzil in 8 ml of warm rectified spirit.[\[1\]](#)
- In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 ml of rectified spirit.[\[1\]](#)
- Add the o-phenylenediamine solution to the warm solution of benzil in the round-bottom flask.[\[1\]](#)
- Attach a reflux condenser to the flask and heat the mixture in a water bath for 30 minutes.[\[1\]](#)
[\[4\]](#)
- After 30 minutes, remove the flask from the water bath and allow it to cool.
- Add deionized water dropwise to the solution until a slight cloudiness persists.[\[1\]](#) This indicates the beginning of product precipitation.
- Cool the mixture in an ice bath to maximize crystallization.
- Filter the crude product using a Buchner funnel.
- Recrystallize the product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
- Dry the purified crystals and determine the melting point (literature: 125-126 °C) and calculate the percentage yield.[\[8\]](#)

Green Synthesis via Ultrasound Irradiation

This method offers a significant reduction in reaction time.

Materials:

- o-phenylenediamine
- Benzil

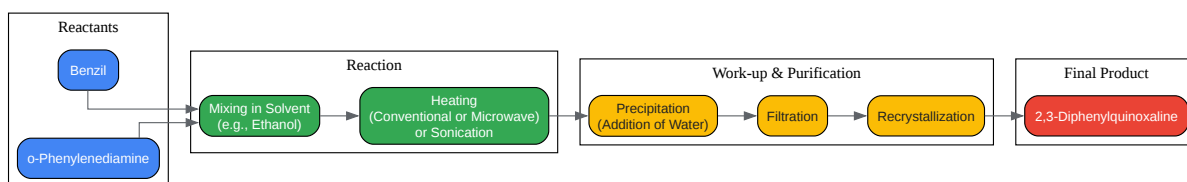
- Appropriate solvent (e.g., ethanol)
- Ultrasonic bath
- Reaction vessel

Procedure:

- Combine equimolar amounts of o-phenylenediamine and benzil in a suitable reaction vessel.
- Add a minimal amount of solvent (e.g., ethanol).
- Place the reaction vessel in an ultrasonic bath.
- Irradiate the mixture with ultrasound for approximately 8 minutes.[5]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, isolate the product by filtration.
- Purify the product by recrystallization.

Visualizations

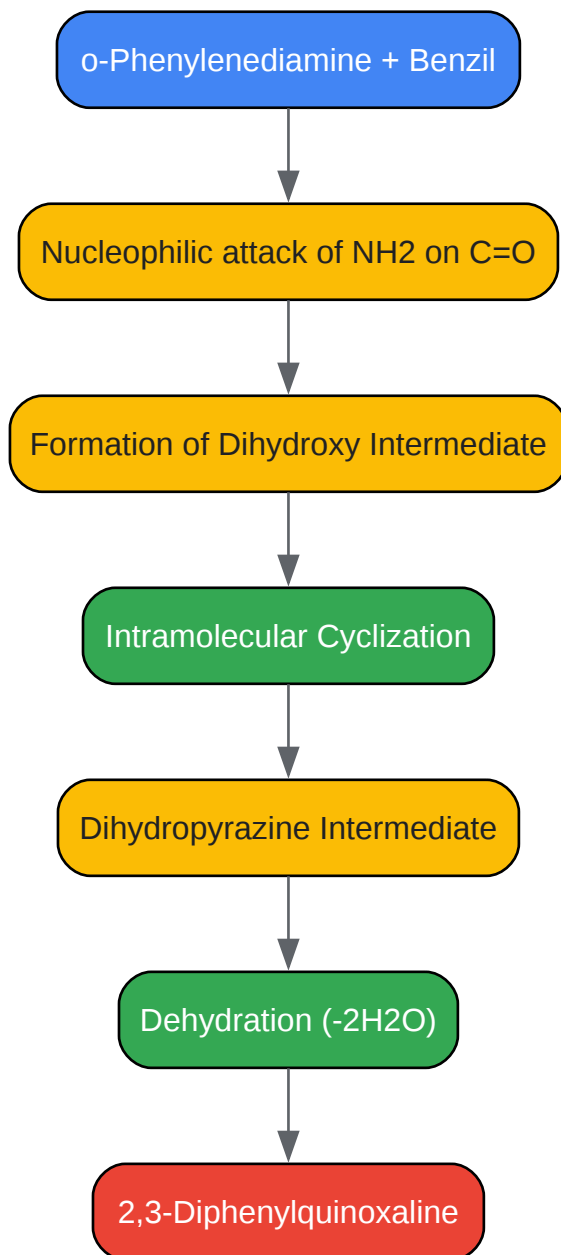
Synthesis Workflow



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Caption: Workflow for the synthesis of 2,3-diphenylquinoxaline.

Reaction Mechanism Pathway



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Caption: Simplified reaction mechanism for quinoxaline formation.

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